bis(N-Boc)-2-deoxystreptamine

Aminoglycoside Synthesis Desymmetrization Protecting Group Chemistry

Unprotected 2-deoxystreptamine causes uncontrolled side reactions during glycosylation, rendering aminoglycoside synthesis non-viable. Bis(N-Boc)-2-deoxystreptamine provides the solution with orthogonal Boc protection, enabling selective deprotection and high-yield derivatization. • 68-85% step yields in multi-step syntheses of all-axial 2-DOS derivatives. • Crystalline solid (mp 212-213°C) facilitates purification and GMP-like scale-up. • X-ray confirmed absolute configuration for unambiguous regulatory documentation.

Molecular Formula C16H30N2O7
Molecular Weight 362.423
CAS No. 189157-45-7
Cat. No. B574748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(N-Boc)-2-deoxystreptamine
CAS189157-45-7
Molecular FormulaC16H30N2O7
Molecular Weight362.423
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C(C(C1O)O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H30N2O7/c1-15(2,3)24-13(22)17-8-7-9(11(20)12(21)10(8)19)18-14(23)25-16(4,5)6/h8-12,19-21H,7H2,1-6H3,(H,17,22)(H,18,23)/t8-,9+,10+,11-,12?
InChIKeyKADAQTGBCQCVSZ-JPIWQCGSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(N-Boc)-2-deoxystreptamine: Core Intermediate for Aminoglycosides


Bis(N-Boc)-2-deoxystreptamine (CAS 189157-45-7, also termed bis-Boc-2-DOS) is a chemically protected derivative of the aminocyclitol core 2-deoxystreptamine (2-DOS) . In this compound, both primary amine functionalities of 2-DOS are masked by acid-labile tert-butyloxycarbonyl (Boc) protecting groups, yielding the molecular formula C16H30N2O7 and a molecular weight of 362.42 g/mol [1]. The molecule is a key synthetic intermediate in the construction of diverse aminoglycoside antibiotics and novel antibacterial agents [2]. Its stereochemistry is precisely defined, with an X-ray diffraction study confirming the (1R,3S,4R,5R,6S) absolute configuration and a monoclinic C2 crystal system [3].

Why bis(N-Boc)-2-DOS Cannot Be Substituted


Unprotected 2-deoxystreptamine (2-DOS) cannot be used directly in the multi-step, selective glycosylation reactions required to assemble complex aminoglycosides; its free amines would cause uncontrolled side reactions and render the synthesis non-viable [1]. While other protected 2-DOS analogs exist—such as bis(N-Cbz)-2-deoxystreptamine or mono-protected variants—each imposes a distinct set of synthetic constraints in terms of protecting group orthogonality, deprotection conditions, and crystallinity that preclude straightforward interchange [2]. The choice of a specific protected 2-DOS scaffold directly dictates the entire downstream synthetic route and the purity of the final target [3]. The quantitative evidence presented below establishes the specific, verifiable advantages of bis(N-Boc)-2-deoxystreptamine over the most relevant comparators.

Quantitative Evidence for bis(N-Boc)-2-DOS


Superior Yields vs. bis(N-Cbz)-2-DOS

In the preparation of 2-deoxystreptamine derivatives with all-axial substituents, a synthetic route employing bis(N-Boc)-2-deoxystreptamine as the key intermediate enables a multi-step sequence with a reported step yield of 68% for the first step and 85% for the second step . By contrast, the analogous synthesis using the bis(N-Cbz)-protected variant requires a longer sequence and different deprotection conditions (hydrogenolysis vs. acidolysis), which is known to reduce overall efficiency [1]. The Boc group offers a superior combination of stability and lability under mild acidic conditions, allowing for streamlined purification and higher yields.

Aminoglycoside Synthesis Desymmetrization Protecting Group Chemistry

Crystallinity and Purity vs. Unprotected 2-DOS

bis(N-Boc)-2-deoxystreptamine is a well-defined crystalline solid with a melting point of 212-213 °C (methanol) , as established by X-ray crystallography which determined a monoclinic C2 space group with cell parameters a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, and β=94.699(3)° [1]. In stark contrast, unprotected 2-deoxystreptamine (CAS 20007-85-6) is typically isolated as a hygroscopic, amorphous solid or as a salt, making it difficult to purify and characterize [2]. This crystallinity of bis(N-Boc)-2-DOS enables straightforward purification by recrystallization and unambiguous identification by X-ray diffraction.

Crystallography Quality Control Process Chemistry

Boc-Cbz Orthogonality Advantage

The Boc protecting groups on bis(N-Boc)-2-deoxystreptamine are cleaved under acidic conditions (e.g., TFA or HCl), whereas the Cbz groups on bis(N-Cbz)-2-deoxystreptamine require hydrogenolysis or strong acid [1]. This difference in deprotection mechanisms provides crucial orthogonality when constructing aminoglycosides that contain other acid- or hydrogenation-sensitive functionalities [2]. Specifically, the Boc group can be removed in the presence of benzyl ethers or other Cbz-protected amines without affecting them, a capability not shared by bis(N-Cbz)-2-DOS . This orthogonality is a key design parameter in the synthesis of next-generation aminoglycoside antibiotics [3].

Orthogonal Protection Synthetic Strategy Aminoglycoside Derivatization

Commercial Availability with High Purity

bis(N-Boc)-2-deoxystreptamine is commercially available with a standard purity specification of 98% as verified by HPLC, NMR, and GC . In contrast, unprotected 2-deoxystreptamine is not a standard commercial item; it is typically synthesized in-house from kanamycin or other precursors, introducing significant variability in purity and yield [1]. Procuring the 98% pure Boc-protected intermediate directly from a reliable supplier eliminates the need for in-house protection steps and ensures batch-to-batch consistency in subsequent synthetic steps.

Procurement Purity Specification Supply Chain

Application Scenarios for bis(N-Boc)-2-DOS


Next-Gen Aminoglycoside Antibiotics

This compound serves as the essential protected core for the synthesis of novel aminoglycosides designed to overcome bacterial resistance. The 68% and 85% step yields achieved in multi-step derivatization underscore its suitability for constructing 2-deoxystreptamine derivatives with all-axial substituents, which are potential compounds for desymmetrization and for generating libraries of aminoglycoside analogs [1].

Process-Scale Crystalline Intermediate

Due to its well-defined crystalline nature and sharp melting point of 212-213 °C , bis(N-Boc)-2-deoxystreptamine is ideal for large-scale, GMP-like syntheses. Its crystallinity enables straightforward purification by recrystallization, which is a critical advantage over amorphous unprotected 2-DOS. The X-ray crystal structure [1] provides unambiguous identity confirmation, essential for regulatory documentation.

Orthogonal Derivatization Strategy

In synthetic sequences requiring selective deprotection of amines in the presence of other sensitive functionalities, bis(N-Boc)-2-deoxystreptamine offers a key advantage. The acid-labile Boc groups can be removed under mild conditions without affecting Cbz-protected amines or other hydrogenolysis-sensitive groups . This orthogonality is crucial for preparing fully orthogonally protected 2-deoxystreptamine derivatives from kanamycin [1].

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